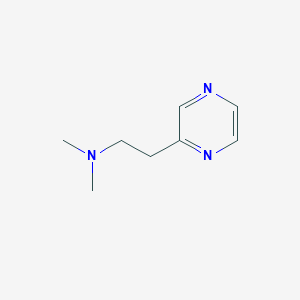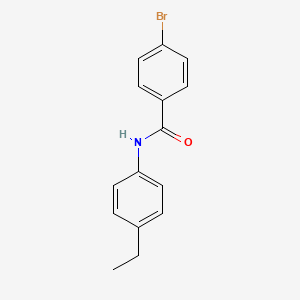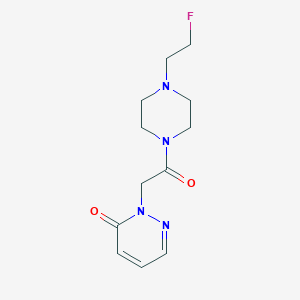
2-(2-(4-(2-fluoroethyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-(4-(2-fluoroethyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a chemical compound that has gained significant attention in the field of scientific research. It is a pyridazinone derivative that has shown promising results in various studies.
Scientific Research Applications
Molecular Structure and Crystallography The study of compounds like marbofloxacin, which shares structural similarities with the compound , provides insight into their molecular structures and crystallography. For instance, marbofloxacin's molecular structure exhibits an S(6) ring motif due to an intramolecular O—H⋯O hydrogen bond, highlighting the compound's potential for forming stable crystal structures useful in drug formulation and synthesis processes (Jin Shen, J. Qian, J. Gu, & Xiurong Hu, 2012).
Antimicrobial Activity Dithiocarbamate derivatives bearing thiazole/benzothiazole rings have been synthesized, starting from compounds structurally related to the chemical of interest. These derivatives exhibit significant antimicrobial activity against a variety of microorganism strains, suggesting potential applications in developing new antimicrobial agents (L. Yurttaş, Y. Özkay, M. Duran, G. Turan-Zitouni, A. Özdemir, Z. Cantürk, Kaan Küçükoğlu, & Z. Kaplancıklı, 2016).
Antifungal and Antimicrobial Agents The synthesis and structure-activity relationship studies of pyridazinones, including those similar to the compound of interest, as glucan synthase inhibitors, have led to the identification of derivatives with significant efficacy in in vivo models of fungal infections. This indicates their potential as templates for developing new antifungal agents (P. Ting, R. Kuang, Heping Wu, R. Aslanian, Jianhua Cao, David W. Kim, Joe F. Lee, J. Schwerdt, Gang Zhou, Samuel B. Wainhaus, T. Black, A. Cacciapuoti, P. McNicholas, & Yiming Xu, 2011).
Cytotoxic Effects on Cancer Cell Lines Research into 3(2H)-pyridazinone derivatives, related to the compound of interest, has explored their cytotoxic effects on liver and colon cancer cell lines. This work contributes to the ongoing search for new chemotherapeutic agents with specific cytotoxic profiles against cancer cells, offering a foundation for future drug development (Z. Özdemir, Neşe Başak-Türkmen, Idris Ayhan, O. Çiftçi, & Mehtap Uysal, 2019).
Analgesic and Anti-inflammatory Properties The synthesis and evaluation of certain piperazinylthienylpyridazine derivatives have revealed their potential analgesic and anti-inflammatory properties. Studies like these are crucial for developing new medications that can provide effective pain relief and inflammation reduction with minimized side effects (Hanan M. Refaat, Omneya M. Khalil, & H. Kadry, 2007).
properties
IUPAC Name |
2-[2-[4-(2-fluoroethyl)piperazin-1-yl]-2-oxoethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN4O2/c13-3-5-15-6-8-16(9-7-15)12(19)10-17-11(18)2-1-4-14-17/h1-2,4H,3,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZJSSXMLDFNOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCF)C(=O)CN2C(=O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-(2-fluoroethyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

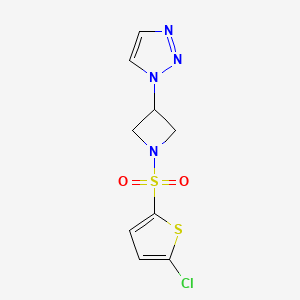
![5-((2,4-Dichlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2846525.png)
![2-({[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}amino)benzenecarbonitrile](/img/structure/B2846526.png)
![ethyl 2-[[(E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2846527.png)
![N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2846528.png)
![3-((5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methyl)-5-methyl-1,2,4-oxadiazole](/img/structure/B2846537.png)
![5-[3-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]azetidine-1-carbonyl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2846539.png)
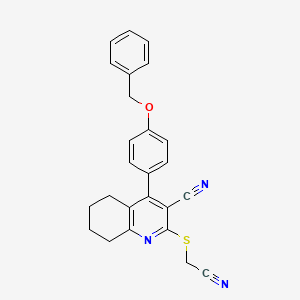
![N-(5-chloro-2,4-dimethoxyphenyl)-4-[2-(2-isopropyl-3H-imidazo[4,5-b]pyridin-3-yl)ethyl]piperazine-1-carboxamide](/img/structure/B2846541.png)
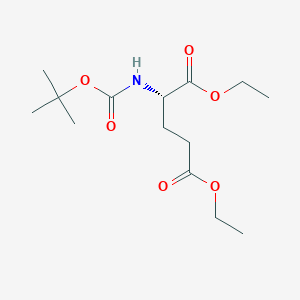
![(5Z)-5-[(5-methylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2846543.png)
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2846545.png)
